molecular formula C26H44SSi2 B12604424 [(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) CAS No. 874639-19-7

[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)

Cat. No.: B12604424
CAS No.: 874639-19-7
M. Wt: 444.9 g/mol
InChI Key: HPJWHWHKKJJCOM-UHFFFAOYSA-N
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Description

[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is a complex organic compound that features a thiophene ring substituted with a dodecyl chain and two ethyne groups, each terminated with a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves a multi-step process. One common method starts with the preparation of 3-dodecylthiophene, which is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethyne groups can be reduced to alkenes or alkanes.

    Substitution: The trimethylsilane groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) has several scientific research applications:

    Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and photovoltaic cells.

    Materials Science: Employed in the synthesis of conductive polymers and nanomaterials.

    Chemical Sensors: Utilized in the development of sensors for detecting various chemical species.

    Biological Studies: Investigated for its potential use in drug delivery systems and bioimaging.

Mechanism of Action

The mechanism of action of [(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) in organic electronics involves its ability to facilitate charge transport through π-π stacking interactions. The dodecyl chain enhances solubility and processability, while the ethyne groups contribute to the conjugation length, improving electronic properties. In biological applications, the compound’s hydrophobic nature and functional groups allow for interactions with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Poly(3-hexylthiophene-2,5-diyl): A similar compound with a hexyl chain instead of a dodecyl chain.

    Poly(3-octylthiophene-2,5-diyl): Features an octyl chain and is used in similar applications.

    Poly(3-butylthiophene-2,5-diyl): Contains a butyl chain and is also used in organic electronics.

Uniqueness

[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is unique due to its longer dodecyl chain, which enhances solubility and processability compared to shorter alkyl chains. The presence of ethyne groups further extends the conjugation, improving its electronic properties and making it a valuable compound for advanced materials and electronic applications.

Properties

IUPAC Name

2-[3-dodecyl-5-(2-trimethylsilylethynyl)thiophen-2-yl]ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44SSi2/c1-8-9-10-11-12-13-14-15-16-17-18-24-23-25(19-21-28(2,3)4)27-26(24)20-22-29(5,6)7/h23H,8-18H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJWHWHKKJJCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44SSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60832304
Record name [(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60832304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874639-19-7
Record name [(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60832304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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